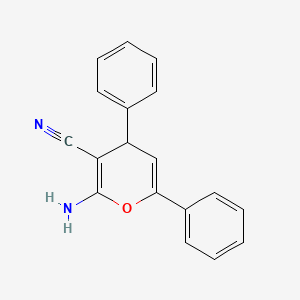
2-amino-4,6-diphenyl-4H-pyran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4,6-diphenyl-4H-pyran-3-carbonitrile is a heterocyclic compound that has garnered significant attention due to its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing 2-amino-4,6-diphenyl-4H-pyran-3-carbonitrile involves a multicomponent reaction (MCR) of aldehydes, malononitrile, and β-ketoesters. This reaction can be catalyzed by various agents, including basic catalysts like potassium carbonate (K₂CO₃) or organic catalysts like thiourea dioxide . The reaction typically proceeds in aqueous media, making it environmentally friendly .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and scalability. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-amino-4,6-diphenyl-4H-pyran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyran derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
2-amino-4,6-diphenyl-4H-pyran-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Acts as a fluorescent molecular sensor for monitoring photopolymerization processes.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-amino-4,6-diphenyl-4H-pyran-3-carbonitrile involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines. The compound’s antimicrobial properties are linked to its ability to disrupt bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
2-amino-4,6-diphenyl-pyridine-3-carbonitrile: Shares a similar structure but contains a pyridine ring instead of a pyran ring.
2-amino-3-cyano-4H-chromene derivatives: These compounds have a chromene ring and exhibit similar pharmacological properties.
Uniqueness
2-amino-4,6-diphenyl-4H-pyran-3-carbonitrile is unique due to its versatile reactivity and broad spectrum of biological activities. Its ability to act as a fluorescent sensor and its potential in medicinal chemistry make it a valuable compound for various applications .
Properties
CAS No. |
116705-51-2 |
|---|---|
Molecular Formula |
C18H14N2O |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
2-amino-4,6-diphenyl-4H-pyran-3-carbonitrile |
InChI |
InChI=1S/C18H14N2O/c19-12-16-15(13-7-3-1-4-8-13)11-17(21-18(16)20)14-9-5-2-6-10-14/h1-11,15H,20H2 |
InChI Key |
FYEJDTQNJAYRKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C=C(OC(=C2C#N)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















